molecular formula C9H6O2S B160401 Benzo[b]thiophene-2-carboxylic acid CAS No. 6314-28-9

Benzo[b]thiophene-2-carboxylic acid

Cat. No. B160401
CAS RN: 6314-28-9
M. Wt: 178.21 g/mol
InChI Key: DYSJMQABFPKAQM-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a heterocyclic sulfur compound .


Molecular Structure Analysis

The empirical formula for Benzo[b]thiophene-2-carboxylic acid is C9H6O2S . It has a molecular weight of 178.21 .


Chemical Reactions Analysis

Benzo[b]thiophene-2-carboxylic acid is soluble in ethanol, acetone, and chloroform but insoluble in water . It is incompatible with oxidizing agents .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxylic acid appears as a white to cream powder . It is soluble in ethanol, acetone, and chloroform, but insoluble in water . It has a melting point of 241-244 °C .

Scientific Research Applications

Synthesis and Characterization

  • Benzo[b]thiophene derivatives are significant in synthetic medicinal chemistry due to their pharmacological properties. New derivatives, including thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, have been synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, demonstrating potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Pai, 2010).

Bone Research

  • The compound BL-5583, based on Benzo[B]Thiophene-2-Carboxylic Acid, was found to inhibit spontaneous and induced bone resorption in tissue culture. It decreased calcium uptake in osteoclastic and osteoblastic enriched bone cell populations, indicating a potential application in bone health research (Robin, Brown, Weinfeld & Dziak, 1984).

Anti-Inflammatory Applications

  • 5-Aminobenzo[b]thiophene-2-carboxylic acid and its derivatives have shown potent anti-inflammatory activity. This highlights the potential use of these compounds in developing anti-inflammatory medications (Radwan, Shehab & El-Shenawy, 2009).

Environmental Impact

  • The photochemical degradation of monomethylated benzo[b]thiophenes has been studied to understand the fate of crude oil components after an oil spill. This research is significant for environmental chemistry and pollution control (Bobinger & Andersson, 1998).

Pharmaceutical Development

  • Benzo[b]thiophene-2-carboxylic acid derivatives have been studied for their in vitro and ex vivo efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains. This research contributes to the development of new treatments for tuberculosis (Mahajan et al., 2016).

Antimicrobial Research

  • Benzo[b]thiophene acylhydrazones have been evaluated as antimicrobial agents against multidrug-resistant Staphylococcus aureus, highlighting their potential as lead candidates in treating bacterial infections (Barbier et al., 2022).

Safety And Hazards

Benzo[b]thiophene-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSJMQABFPKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212485
Record name Thionaphthene-2-carboxylic acid
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-carboxylic acid

CAS RN

6314-28-9
Record name Benzo[b]thiophene-2-carboxylic acid
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Record name Thionaphthene-2-carboxylic acid
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Record name Benzo[b]thiophene-2-carboxylic acid
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Record name THIONAPHTHENE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

A four-necked flask (300 ml capacity) equipped with a stirrer, thermometer and condenser was charged with 30.4 g (0.20 mol) of 2-methylthiobenzaldehyde and 28.4 g (0.30 mol) of monochloroacetic acid and the reaction was conducted with stirring at 110° C. for about 10 hours. After completion of the reaction, 150 g of toluene was added to dissolve the reaction mixture and the solution was cooled for precipitation. The precipitate was collected by filtration and dried to give 28.5 g (yield 80%) of 2-benzo[b]thiophenecarboxylic acid as light yellow crystals.
Name
2-methylthiobenzaldehyde
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
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Synthesis routes and methods II

Procedure details

Thionyl chloride (5 eq.) was added dropwise to a round-bottom flask containing a mixture of hydrocinnamic acid (1 eq.) and pyridine (0.1 eq.) heated to 150° C. TLC after 3 h showed complete consumption of starting material. The reaction mixture was cooled to it and water (10 vol), 35% HCl (1 vol.), and THF (15 vol) were added and the mixture heated at 60° C. for 30 minutes. After 30 minutes, the THF was removed in vacuo and the obtained precipitate was filtered, dissolved in a 3:1 water:ethanol mixture (20 vol) and heated at 90° C. for 1 hr. After 1 h, the solution was cooled to it and allowed to stir overnight. The separated solid was filtered and recrystallized from toluene to get the corresponding benzothiophene-2-carboxylic acid. The results for various substituted chlorobenzothiophene carboxylic acids are given in Table 1.
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Synthesis routes and methods III

Procedure details

Into a 200-ml four-necked flask equipped with a stirrer, a thermometer and a reflux condenser were fed 14.1 g (0.18 mole) of anhydrous sodium sulfide, 5.8 g (0.18 mole) of sulfur and 45 ml of dimethylformamide. The mixture was stirred at room temperature. Heat generation occurred and the mixture temperature increased to 45° C. After the completion of the heat generation, 21.1 g (0.15 mole) of 2-chlorobenzaldehyde was dropwise added in 10 minutes at 70°-75° C. with slight heating. The mixture was stirred at the same temperature for 4 hours. The reaction mixture was cooled to room temperature. To the mixture being stirred was dropwise added 16.3 g (0.15 mole) of methyl chloroacetate in 10 minutes under spontaneous heat generation. The mixture was stirred at 55°-60° C. for 1.5 hours. 8.1 g (0.15 mole) of sodium methoxide was added at the same temperature, followed by stirring for 30 minutes. The reaction mixture was analyzed by gas chromatography, which indicated the formation of methyl benzo[b]thiophene-2-carboxylate in an amount of 86% by areal ratio. The reaction mixture was stirred for a further 1 hour. 40 ml of water and 6 g of 48% sodium hydroxide were added and the mixture was stirred at 95° C. for 1.5 hours to give rise to hydrolysis. After the completion of the reaction, dilution with 100 ml of water was conducted. 100 ml of toluene was added and extraction was conducted at 75° C. to remove neutral components. The aqueous layer was placed in a 1-litter beaker. Thereto was dropwise added 22.1 g (0.21 mole) of 95% sulfuric acid with stirring. The resulting crystals were collected by filtration and dried to obtain 17.6 g of crude benzo[b]thiophene-2-carboxylic acid. This product was washed with toluene and redried to obtain 17.1 g of benzo[b]thiophene-2-carboxylic acid. The yield was 64.0% and the purity was 99.7%.
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
5.8 g
Type
reactant
Reaction Step Five
Quantity
21.1 g
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reactant
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Quantity
16.3 g
Type
reactant
Reaction Step Seven
Quantity
8.1 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
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Reaction Step Nine
Quantity
22.1 g
Type
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Reaction Step Ten
Quantity
100 mL
Type
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Reaction Step Eleven

Synthesis routes and methods IV

Procedure details

Thionaphthene was treated in a carboxylation reaction in accordance with the procedure described by D. A. Shirley and M. D. Cameron, in J. Am. Chem. Soc., 72, 2788, 1950 using N-butyllithium in ether, followed by carbonation with dry ice, and hydrolysis to the acid. The product had a melting point of 238°-239° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
299
Citations
JC Robin, MJ Brown, N Weinfeld, RM Dziak - Calcified tissue international, 1984 - Springer
The purpose of the present study was to investigate the mechanism of action on bone of Benzo(B)Thiophene-2-Carboxylic Acid (BL-5583). BL-5583, at a dose range of 0.01–100 µg/ml, …
Number of citations: 13 link.springer.com
MAA Radwan, MA Shehab, SM El-Shenawy - Monatshefte für Chemie …, 2009 - Springer
5-Aminobenzo[b]thiophene-2-carboxylic acid was converted to the corresponding 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid by reaction with chloroacetyl chloride. This …
Number of citations: 40 link.springer.com
AJ Dugarte-Dugarte, J van de Streek… - Powder …, 2021 - cambridge.org
Several benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, exhibit a wide variety of pharmacological activities. They have been extensively used to …
Number of citations: 5 www.cambridge.org
D Fattori, M Porcelloni, P D'Andrea… - Journal of medicinal …, 2010 - ACS Publications
As part of a project aimed at the identification of a series of small, orally available antagonists for the hNK 2 receptor, starting from one of our capped dipeptide libraries, we succeeded …
Number of citations: 13 pubs.acs.org
CJ Lim, SE Woo, SI Ko, BH Lee, KS Oh, KY Yi - Bioorganic & medicinal …, 2016 - Elsevier
Members of a series of benzo[b]thiophene-2-carboxamide derivatives, possessing an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, were synthesized and evaluated …
Number of citations: 9 www.sciencedirect.com
P Mandal, T Sahu, S Karan, TK Pradhan, B Mallik… - Journal of …, 2007 - Elsevier
The present work investigates by electrochemical and steady-state and time-resolved spectroscopic methods a synthesized compound 5-nitro-benzo[b]thiophene-2-carboxylic acid (…
Number of citations: 1 www.sciencedirect.com
A Shafiee, MA Hedayati, MM Salimi… - Journal of Pharmaceutical …, 1983 - Elsevier
□ Several dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, 2-dialkylaminoethyl benzo[b]thiophene-3-carbamates, and …
Number of citations: 3 www.sciencedirect.com
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of LH-imidazol-l-yl-substituted benzo [b] furan-, benzo [6] thiophene-, and indolecar boxy lie acids is described. Most of the compounds were potent inhibitors …
Number of citations: 25 pubs.acs.org
PS Mahajan, MD Nikam, LU Nawale… - ACS Medicinal …, 2016 - ACS Publications
In vitro and ex vivo efficacies of four series of benzo[b]thiophene-2-carboxylic acid derivatives were studied against Mycobacterium tuberculosis H37Ra (MTB). Benzo[b]thiophenes …
Number of citations: 15 pubs.acs.org
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of 2-(lH-imidazol-l-ylmethyl)-substituted carboxylicacids of benzo [b] furan, benzo-[bjthiophene, indole, and naphthalene is described. All compounds …
Number of citations: 27 pubs.acs.org

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